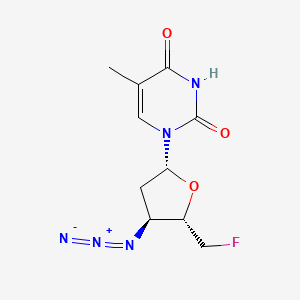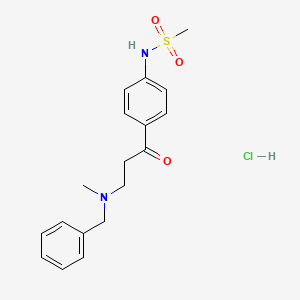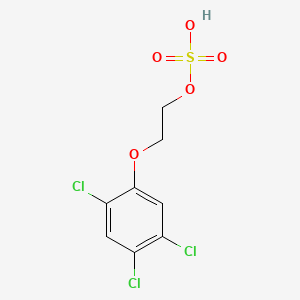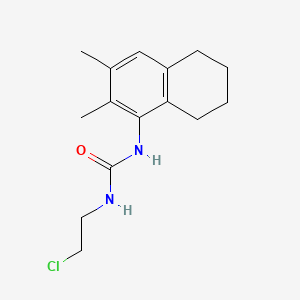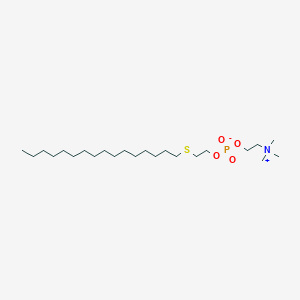
2-Hexadecylthioethyl phosphocholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexadecylthioethyl phosphocholine is a synthetic phospholipid derivative It is characterized by the presence of a long hexadecyl chain attached to a thioethyl group, which is further linked to a phosphocholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hexadecylthioethyl phosphocholine typically involves the reaction of hexadecylthiol with 2-chloroethyl phosphocholine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) can be employed for the separation and purification of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Hexadecylthioethyl phosphocholine can undergo various chemical reactions, including:
Oxidation: The thioethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the phosphocholine moiety.
Substitution: The hexadecyl chain can be substituted with other alkyl groups to create derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Substitution: Alkyl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed:
Scientific Research Applications
2-Hexadecylthioethyl phosphocholine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying phospholipid behavior and interactions.
Biology: The compound is utilized in membrane studies and as a component in liposome formulations.
Medicine: It has potential therapeutic applications, including drug delivery systems and as a component in artificial membranes.
Industry: The compound is used in the formulation of various industrial products, including cosmetics and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Hexadecylthioethyl phosphocholine involves its integration into biological membranes, where it can influence membrane fluidity and permeability. The compound interacts with membrane proteins and lipids, affecting various cellular processes. Its molecular targets include membrane-bound enzymes and receptors, which can modulate signaling pathways and cellular responses .
Comparison with Similar Compounds
Phosphatidylcholine: A major component of biological membranes, similar in structure but without the thioethyl group.
Dipalmitoylphosphatidylcholine: Another phospholipid with two palmitic acid chains, used in lung surfactants.
Phosphocholine: A simpler compound that serves as a precursor in the synthesis of phosphatidylcholine
Uniqueness: 2-Hexadecylthioethyl phosphocholine is unique due to the presence of the thioethyl group, which imparts distinct chemical and physical properties. This modification allows for specific interactions with biological membranes and proteins, making it a valuable tool in various research and industrial applications.
Properties
CAS No. |
131933-54-5 |
|---|---|
Molecular Formula |
C23H50NO4PS |
Molecular Weight |
467.7 g/mol |
IUPAC Name |
2-hexadecylsulfanylethyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C23H50NO4PS/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-30-23-21-28-29(25,26)27-20-19-24(2,3)4/h5-23H2,1-4H3 |
InChI Key |
QMZUWVWTSXKAJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCSCCOP(=O)([O-])OCC[N+](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


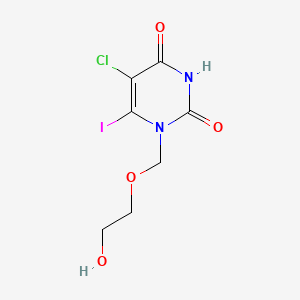

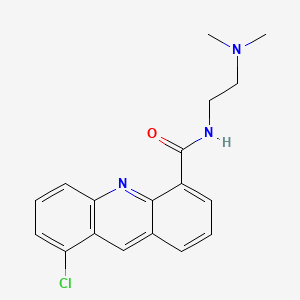
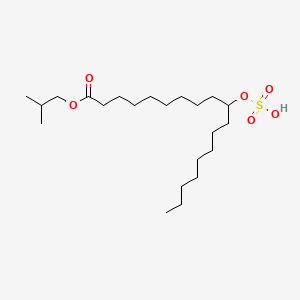
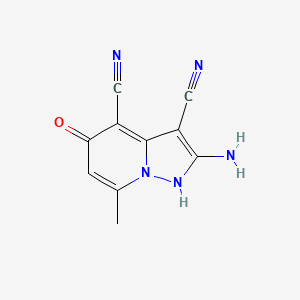
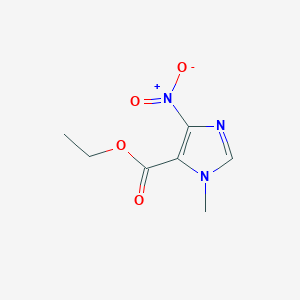
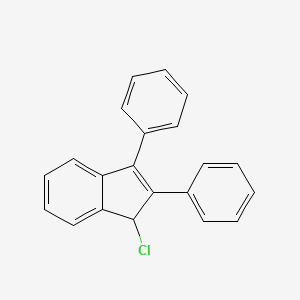
![1,3,6,8,11,13-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,7,12-triene](/img/structure/B12810917.png)
